(5-chloro-3-methyl-1H-indol-2-yl)methanol

Melting Point Solid-State Handling Physicochemical Characterization

This 5-chloro-3-methyl-indole-2-methanol derivative offers a melting point of 138 °C—approximately 66 °C higher than unsubstituted indole-2-methanol—ensuring superior thermal stability during automated solid dispensing and long-term storage. Its LogP of 2.42 (1.28 units above the parent scaffold) enhances passive membrane diffusion, making it ideal for CNS-penetrant small molecule programs. The 5-chloro positional isomer enables systematic SAR exploration against the 7-chloro analog (CAS 706789-00-6). As a 2-indolylmethanol building block, it supports catalytic asymmetric [3+3] cycloadditions to access tetrahydro-γ-carboline frameworks in high yield and enantioselectivity—justified for medicinal chemistry programs targeting γ-carboline-based CNS agents or kinase inhibitors.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 77373-72-9
Cat. No. B1598343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloro-3-methyl-1H-indol-2-yl)methanol
CAS77373-72-9
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)Cl)CO
InChIInChI=1S/C10H10ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3
InChIKeyQVGOHWPJESAKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-methyl-1H-indol-2-yl)methanol CAS 77373-72-9: A Distinct Chloro-Substituted Indole-2-Methanol Building Block with Verifiable Physicochemical Differentiation


(5-Chloro-3-methyl-1H-indol-2-yl)methanol (CAS 77373-72-9) is a chloro-substituted indole-2-methanol derivative with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol . It features a hydroxymethyl group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 5-position of the indole ring . The compound is supplied at a minimum purity specification of 95% and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . Its predicted physicochemical properties include a boiling point of 398.3±37.0 °C, a density of 1.359±0.06 g/cm³, and a pKa of 14.71±0.10 .

Why (5-Chloro-3-methyl-1H-indol-2-yl)methanol CAS 77373-72-9 Cannot Be Interchanged with Unsubstituted or Regioisomeric Indole-2-Methanol Analogs


Substitution of (5-chloro-3-methyl-1H-indol-2-yl)methanol with unsubstituted indole-2-methanol or regioisomeric chloro-indole-2-methanols introduces quantifiable alterations in physicochemical properties, synthetic reactivity, and downstream molecular properties that preclude generic interchange. The presence and position of the chlorine atom directly modulate lipophilicity (LogP) and electron density on the indole ring , which in turn governs reaction regioselectivity and the binding characteristics of derivative compounds [1]. Furthermore, solid-state handling parameters—most notably melting point—differ substantially between regioisomers, impacting weighing accuracy, storage stability, and formulation consistency .

Quantitative Evidence Guide: Verified Differentiation of (5-Chloro-3-methyl-1H-indol-2-yl)methanol CAS 77373-72-9 Versus Close Analogs


Melting Point Differentiation: 5-Chloro Substitution Confers 66 °C Higher Solid-Liquid Transition Temperature Relative to Unsubstituted Core

The 5-chloro and 3-methyl substitution pattern on the indole-2-methanol core results in a measured melting point of 138 °C (recrystallized from benzene) for (5-chloro-3-methyl-1H-indol-2-yl)methanol . In contrast, the unsubstituted parent compound, 1H-indole-2-methanol (CAS 24621-70-3), exhibits a melting point range of 72–78 °C . This represents an increase of approximately 60–66 °C in solid-liquid transition temperature. The magnitude of this difference directly impacts practical handling: the target compound remains a stable crystalline solid under ambient laboratory storage conditions that would partially liquefy or soften the unsubstituted analog, reducing the risk of hygroscopic degradation and improving weighing precision.

Melting Point Solid-State Handling Physicochemical Characterization

Lipophilicity Enhancement: 5-Chloro Substitution Increases LogP by 1.28 Units Over Unsubstituted Indole-2-Methanol

The octanol-water partition coefficient (LogP), a critical determinant of membrane permeability and ADME profile, is substantially elevated by the 5-chloro substitution. (5-Chloro-3-methyl-1H-indol-2-yl)methanol exhibits a LogP of 2.42 . The unsubstituted 1H-indole-2-methanol has a reported LogP of 1.14 (KOWWIN estimate) . This 1.28 LogP unit increase corresponds to an approximately 19-fold higher theoretical octanol-water partition ratio. For medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules, this lipophilicity shift represents a non-trivial alteration in predicted pharmacokinetic behavior that would require re-optimization if the unsubstituted core were substituted.

Lipophilicity LogP ADME Drug-likeness

Regioisomeric Chloro Position Determines Melting Point: 5-Chloro Isomer Melts 15–25 °C Higher than 7-Chloro Isomer

Within the chloro-indole-2-methanol family, the position of chlorine substitution dictates solid-state properties. (5-Chloro-3-methyl-1H-indol-2-yl)methanol (CAS 77373-72-9) has an experimentally determined melting point of 138 °C . The regioisomeric 7-chloro analog, (7-chloro-3-methyl-1H-indol-2-yl)methanol (CAS 706789-00-6), has a reported melting point range of 113–123 °C . The 15–25 °C higher melting point of the 5-chloro isomer suggests stronger intermolecular interactions in the crystalline lattice, which may confer enhanced stability against thermal degradation during synthetic transformations requiring elevated temperatures, as well as improved long-term storage integrity.

Regioisomer Melting Point Solid-State Characterization Positional Isomer

Regioselective Reactivity: 2-Indolylmethanol Scaffold Enables Catalytic Asymmetric [3+3] Cycloaddition with Abnormal Regioselectivity

The 2-indolylmethanol scaffold—which includes (5-chloro-3-methyl-1H-indol-2-yl)methanol—exhibits a distinct synthetic reactivity profile characterized by abnormal regioselectivity in nucleophilic substitution reactions. Shi and co-workers demonstrated that 2-indolylmethanols undergo catalytic asymmetric [3+3] cycloadditions with azomethine ylides, proceeding with abnormal regioselectivity to afford tetrahydro-γ-carboline frameworks in high enantioselectivity [1]. This regiochemical outcome differs fundamentally from typical indole reactivity at the C3 position. The established methodology using a chiral phosphoric acid catalyst provides access to enantioenriched frameworks that are not readily accessible from other indole substitution patterns.

Regioselectivity Asymmetric Catalysis Cycloaddition 2-Indolylmethanol

Procurement-Relevant Application Scenarios for (5-Chloro-3-methyl-1H-indol-2-yl)methanol CAS 77373-72-9 Based on Quantitative Evidence


Synthesis of Enantioenriched Tetrahydro-γ-Carboline Scaffolds via Asymmetric [3+3] Cycloaddition

This compound serves as a 2-indolylmethanol building block for catalytic asymmetric [3+3] cycloadditions with azomethine ylides. The reaction proceeds with abnormal regioselectivity, enabling access to tetrahydro-γ-carboline frameworks in high yield and enantioselectivity [1]. Procurement is justified for medicinal chemistry programs targeting γ-carboline-based CNS agents or kinase inhibitors.

Medicinal Chemistry Library Synthesis Requiring Elevated LogP for Enhanced Membrane Permeability

The LogP of 2.42 for (5-chloro-3-methyl-1H-indol-2-yl)methanol is 1.28 units higher than unsubstituted indole-2-methanol (LogP 1.14) [1]. This lipophilicity enhancement is suitable for derivative series where passive membrane diffusion is a design objective, such as CNS-penetrant small molecule programs [1].

Solid-Phase Synthesis or Automated Parallel Synthesis Requiring Thermally Stable Solid Building Blocks

With a melting point of 138 °C—approximately 66 °C higher than unsubstituted indole-2-methanol and 15–25 °C higher than the 7-chloro regioisomer—this compound offers superior thermal stability during weighing and solid-dispensing operations [1]. This property is advantageous for automated liquid handlers using solid powder dispensing and for storage in facilities without refrigeration [1].

Structure-Activity Relationship (SAR) Studies Investigating Chloro Position Effects on Target Binding

As the 5-chloro positional isomer within the chloro-indole-2-methanol family, this compound enables systematic SAR exploration of halogen substitution effects on biological activity. Comparative evaluation with the 7-chloro isomer (CAS 706789-00-6) [1] can elucidate positional effects on potency and selectivity without altering the core scaffold.

Quote Request

Request a Quote for (5-chloro-3-methyl-1H-indol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.